

# ML016: A Technical Guide to a Widely Used Reagent in Molecular Biology

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## Compound of Interest

Compound Name: ML016

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DISCLAIMER: Initial searches for "**ML016**" in the context of molecular biology consistently identify it as a product code for 50X Tris-Acetate-EDTA (TAE) Buffer, a common laboratory reagent. There is no evidence to suggest that **ML016** is a specific biomolecule, such as a protein or gene, involved in cellular signaling or other biological processes. This guide will, therefore, provide a comprehensive overview of 50X TAE Buffer (**ML016**), its applications, and relevant experimental protocols, adapting the user's request to the nature of this product.

## Introduction to 50X TAE Buffer (ML016)

**ML016** is a product designation for a 50X concentrated stock solution of Tris-Acetate-EDTA (TAE) buffer.<sup>[1][2][3][4]</sup> This buffer is a fundamental reagent in molecular biology laboratories, primarily utilized for agarose gel electrophoresis of nucleic acids.<sup>[1][2]</sup> The 50X concentration allows for convenient storage and dilution to a 1X working concentration for various applications.<sup>[1][2]</sup>

### 1.1 Composition and Properties

50X TAE buffer is composed of highly pure, molecular biology grade Tris base, acetic acid, and Ethylenediaminetetraacetic acid (EDTA).<sup>[2][5]</sup> The final solution is typically colorless, clear, and free of particles.<sup>[2]</sup> Key properties are summarized in the table below.

Property	Specification
Appearance	Colorless solution
Clarity	Clear and free of particles
pH	8.2 - 8.4
DNase & RNase	None detected
Sterility	No bacterial or fungal growth observed
Storage	Room temperature (15-25°C)

Table 1: Properties of 50X TAE Buffer (**ML016**). Data compiled from manufacturer specifications.[\[2\]](#)

## Applications in Molecular Biology

The primary application of TAE buffer is in agarose gel electrophoresis for the separation of nucleic acids.[\[1\]](#)[\[2\]](#) It is used both for the preparation of the agarose gel and as the running buffer in the electrophoresis apparatus.[\[2\]](#)

### 2.1 Key Applications:

- **DNA Agarose Gel Electrophoresis:** TAE buffer is widely used for the separation of linear, double-stranded DNA fragments.[\[2\]](#)
- **Preparative Gel Electrophoresis:** It is recommended over Tris-Borate-EDTA (TBE) buffer when the separated DNA fragments are to be used in downstream enzymatic applications, such as cloning.[\[2\]](#)
- **Resolution of Large DNA Fragments:** TAE buffer provides better resolution of DNA fragments larger than 4 kb compared to TBE buffer.[\[2\]](#)
- **Supercoiled DNA Analysis:** It offers superior resolution of supercoiled DNA.[\[2\]](#)

## Experimental Protocols

### 3.1 Preparation of 1X TAE Working Solution from 50X Stock

To prepare a 1-liter working solution of 1X TAE buffer from a 50X stock (**ML016**), follow this protocol:

- Measure 20 mL of 50X TAE buffer stock solution.
- Add the 20 mL of stock solution to 980 mL of deionized or distilled water.
- Mix the solution thoroughly. The resulting 1X TAE buffer is ready for use in preparing an agarose gel and as a running buffer.

### 3.2 General Protocol for Agarose Gel Electrophoresis

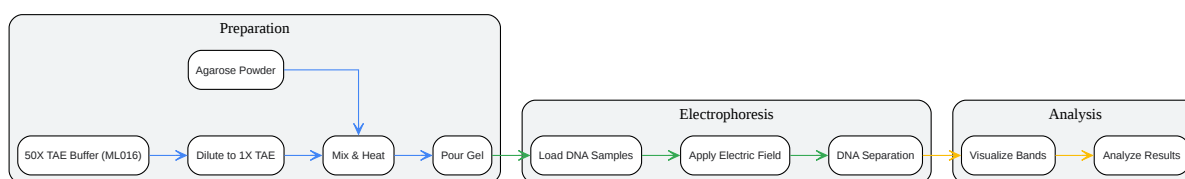
This protocol outlines the basic steps for performing agarose gel electrophoresis using 1X TAE buffer.

- Prepare a 1X TAE solution as described in section 3.1.
- Weigh the desired amount of agarose and add it to a measured volume of 1X TAE buffer in a flask.
- Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
- Cool the solution to approximately 50-60°C.
- Add a nucleic acid stain (e.g., ethidium bromide or a safer alternative) to the cooled agarose solution and mix gently.
- Pour the agarose solution into a gel casting tray with combs in place and allow it to solidify.
- Once solidified, place the gel in an electrophoresis tank and add 1X TAE buffer until the gel is submerged.
- Load DNA samples (mixed with a loading dye) into the wells of the gel.
- Connect the electrophoresis tank to a power supply and run the gel at a constant voltage until the desired separation is achieved.

- Visualize the separated DNA fragments under UV light or with an appropriate imaging system.

## Workflow and Logical Diagrams

Since **ML016** is a buffer and not part of a biological signaling pathway, the following diagram illustrates the experimental workflow for its primary application: Agarose Gel Electrophoresis.



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Caption: Workflow for Agarose Gel Electrophoresis using **ML016** (TAE Buffer).

This diagram illustrates the sequential steps from the preparation of the 1X TAE buffer and agarose gel to the final analysis of the separated DNA fragments.

## Conclusion

**ML016** is the product code for 50X TAE Buffer, a crucial reagent for nucleic acid electrophoresis in molecular biology. Its consistent performance and convenient concentrated format make it a staple in research and diagnostic laboratories. While not a biomolecule involved in signaling pathways, its proper use is fundamental to the successful execution of many molecular biology techniques.

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